![molecular formula C12H13BrN2O B13716535 (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13716535.png)
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the reaction of 2-amino-4-bromobenzylamine with cyclobutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzimidazole derivatives.
科学的研究の応用
Chemistry
In chemistry, (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole core is known to interact with various biological targets, and the presence of the bromine atom may enhance its binding affinity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Benzimidazole derivatives have shown activity against a range of diseases, including cancer, bacterial infections, and parasitic diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique chemical properties make it suitable for various applications, including the production of polymers and coatings.
作用機序
The mechanism of action of (5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The presence of the bromine atom may enhance its binding affinity and selectivity. The compound may also interfere with cellular pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
- (5-Bromo-1H-benzo[d]imidazol-2-yl)methanol
- (5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol
- (5-Bromo-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)methanol
Uniqueness
(5-Bromo-1-cyclobutyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and binding affinity, making it a valuable compound for various applications.
特性
分子式 |
C12H13BrN2O |
|---|---|
分子量 |
281.15 g/mol |
IUPAC名 |
(5-bromo-1-cyclobutylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C12H13BrN2O/c13-8-4-5-11-10(6-8)14-12(7-16)15(11)9-2-1-3-9/h4-6,9,16H,1-3,7H2 |
InChIキー |
IFZIHIBALQKYQT-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2C3=C(C=C(C=C3)Br)N=C2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


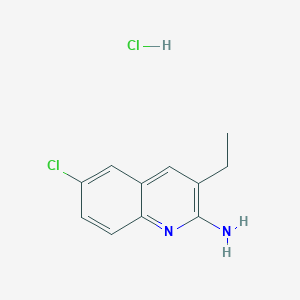
![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![1-tert-Butyl 4-Ethyl 5-[(1-Phenylethyl)amino]-4-cycloheptene-1,4-dicarboxylate](/img/structure/B13716471.png)
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine Hydrochloride](/img/structure/B13716474.png)


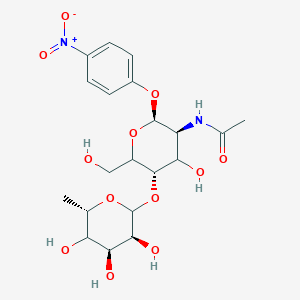
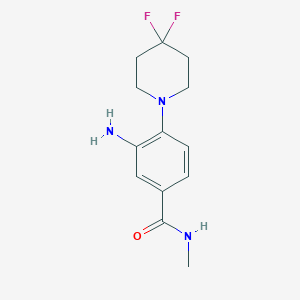

![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)

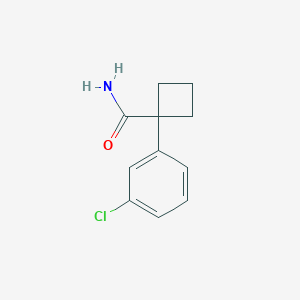
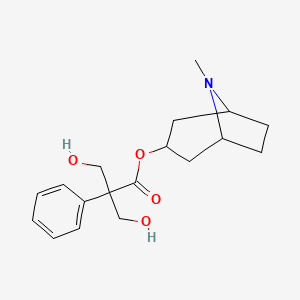
![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)
